molecular formula C12H12N2O2 B562487 Ethyl 1-phenyl-1h-imidazole-2-carboxylate CAS No. 104996-63-6

Ethyl 1-phenyl-1h-imidazole-2-carboxylate

Cat. No.: B562487
CAS No.: 104996-63-6
M. Wt: 216.24
InChI Key: FMEWHHFNVCTQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-phenyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-phenyl-1H-imidazole-2-carboxylate typically involves the condensation of an aldehyde with an amine, followed by cyclization. One common method involves the reaction of benzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting product is then esterified with ethanol to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .

Scientific Research Applications

Ethyl 1-phenyl-1H-imidazole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-phenyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-phenyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

  • Ethyl 1H-imidazole-1-carboxylate
  • N-Carboethoxyimidazole
  • Ethyl imidazolecarbamate

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 1-phenylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-13-8-9-14(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEWHHFNVCTQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721172
Record name Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104996-63-6
Record name Ethyl 1-phenyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.